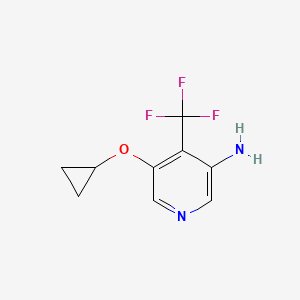
5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 4-position, along with an amine group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-amine can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridin-3-amine: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)pyridin-3-amine: This compound has the trifluoromethyl group at the 4-position but lacks the cyclopropoxy group, leading to variations in its reactivity and applications.
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-YL)methanamine:
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(13)3-14-4-7(8)15-5-1-2-5/h3-5H,1-2,13H2 |
InChI Key |
GGWIGWYFOSLMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






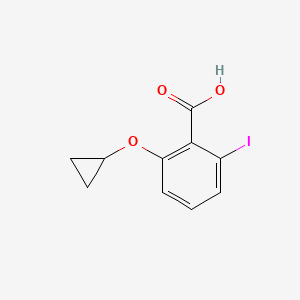
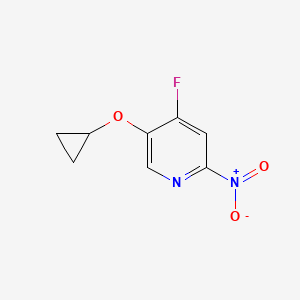
![2-(2,4-dichlorophenoxy)-1-({[(E)-(3-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B14812427.png)
![N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14812431.png)

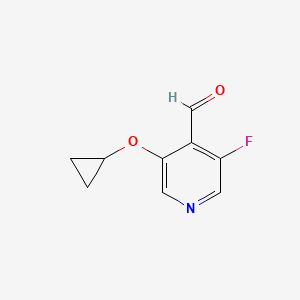
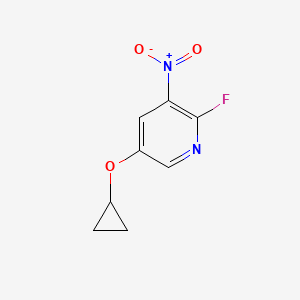
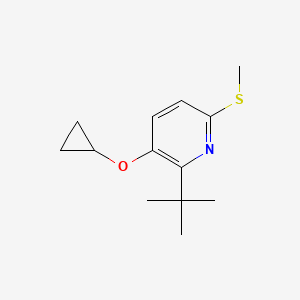
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B14812456.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B14812469.png)
